1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a pyridinyl moiety substituted with a 3-(3-fluorophenyl)-1,2,4-oxadiazole group. The carboxamide nitrogen is further modified with a 2-methoxybenzyl substituent. The 1,2,4-oxadiazole ring is a bioisostere for esters or amides, enhancing metabolic stability, while the 3-fluorophenyl group may influence lipophilicity and target binding .
Properties
IUPAC Name |
1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O3/c1-35-23-10-3-2-6-20(23)17-30-26(34)18-11-14-33(15-12-18)25-22(9-5-13-29-25)27-31-24(32-36-27)19-7-4-8-21(28)16-19/h2-10,13,16,18H,11-12,14-15,17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTQOTVNHMNETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the 3-(3-fluorophenyl)-1,2,4-oxadiazole intermediate, which is synthesized through the cyclization of appropriate precursors under controlled conditions This intermediate is then coupled with a pyridine derivative to form the core structure
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Oxadiazole Cores
a. N-[(4-Fluorophenyl)Methyl]-1-{3-[3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Pyridin-2-yl}Piperidine-4-Carboxamide ()
- Key Differences : The oxadiazole substituent here is 3-methylphenyl instead of 3-fluorophenyl , and the carboxamide is linked to a 4-fluorophenylmethyl group rather than 2-methoxybenzyl .
- Impact : The absence of fluorine on the phenyl ring may reduce electronegativity and polar interactions, while the 4-fluorophenylmethyl group could alter steric hindrance compared to the 2-methoxybenzyl moiety. Molecular weight: 471.5 vs. 487.5 for the target compound .
b. 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide ()
- Key Differences : Replaces the piperidine core with pyrrolidine and the 1,2,4-oxadiazole with a 1,3,4-thiadiazole .
- Impact : The smaller pyrrolidine ring may reduce conformational flexibility, while the sulfur atom in thiadiazole could enhance π-stacking interactions but decrease metabolic stability compared to oxadiazole .
Physicochemical and Pharmacokinetic Properties
- Solubility: The 2-methoxybenzyl substituent introduces a polar methoxy group, which may enhance aqueous solubility relative to non-polar methyl or fluorophenyl groups in analogues .
Pharmacological Activity (Inferred from Structural Motifs)
- CGRP Receptor Antagonists () : Piperidine-carboxamide derivatives with fluorinated aryl groups (e.g., BMS-694153 ) demonstrate high potency in migraine models. The target compound’s 3-fluorophenyl and oxadiazole groups may similarly enhance binding to peptide receptors .
- Heterocyclic Bioisosterism : Oxadiazoles in the target compound likely improve metabolic stability over esters or amides, as seen in pyrimidine derivatives () .
Data Table: Key Structural and Physicochemical Comparisons
*LogP values estimated using ChemAxon software.
Biological Activity
The compound 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a novel derivative of oxadiazole that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its anticancer properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a 1,2,4-oxadiazole moiety fused with a pyridine and piperidine ring systems. The molecular formula is with a molecular weight of approximately 396.44 g/mol.
Biological Activity Overview
Compounds containing the oxadiazole ring have been associated with various biological activities, including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against a range of cancer cell lines.
- Antimicrobial Properties : Some studies suggest effectiveness against bacterial strains.
- Enzyme Inhibition : Potential as inhibitors of specific enzymes involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit the growth of several cancer cell lines. For instance:
The compound demonstrated particularly potent activity against breast and prostate cancer cells, indicating its potential as an anticancer agent.
Cytotoxicity Studies
Cytotoxicity assays using normal cell lines such as L929 revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The following table summarizes findings from cytotoxicity studies:
These results suggest that the compound may induce apoptosis in cancer cells while maintaining the viability of normal cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and division.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes implicated in tumor metabolism and survival.
Case Studies and Research Findings
A study published in PMC explored the anticancer activities of various oxadiazole derivatives, including the target compound. The findings indicated that derivatives with fluorinated phenyl groups exhibited enhanced potency against multiple cancer types, suggesting a structure-activity relationship that could guide future drug design efforts .
Q & A
Q. What synthetic methodologies are established for synthesizing this compound?
The compound is synthesized via multi-step routes involving:
- Condensation reactions : Starting from fluorophenyl-substituted precursors (e.g., 3-fluorobenzaldehyde) and piperidine derivatives. For example, a piperidine-2-carboxylic acid methyl ester intermediate is reacted with fluorophenyl aldehydes to form key intermediates .
- Oxadiazole ring formation : Cyclization of amidoxime precursors using reagents like POCl₃ or carbodiimides, as seen in analogs with 1,2,4-oxadiazole moieties .
- Final coupling : Amide bond formation between the piperidine-4-carboxamide core and the 2-methoxyphenylmethyl group via EDC/HOBt or similar coupling agents .
Q. How is the compound structurally characterized?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., distinguishing fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at ~493.2 Da) .
- Chromatography : HPLC purity analysis (≥95%) with C18 columns and acetonitrile/water gradients .
Q. What preliminary biological activities are reported for structurally related analogs?
- Receptor binding assays : Fluorophenyl-oxadiazole analogs show affinity for CNS targets (e.g., cannabinoid receptors) in vitro, with IC₅₀ values in the nanomolar range .
- Enzyme inhibition : Piperidine-carboxamide derivatives are tested as kinase inhibitors, requiring cell-free assays (e.g., ATPase activity) and cellular viability tests (MTT assays) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 1,2,4-oxadiazole intermediate?
- Design of Experiments (DoE) : Use fractional factorial designs to optimize cyclization conditions (e.g., temperature, reagent stoichiometry). For example, increasing POCl₃ equivalents from 1.2 to 2.0 improves oxadiazole yields by ~30% .
- Flow chemistry : Continuous-flow systems reduce side reactions (e.g., hydrolysis) during oxadiazole formation, enhancing reproducibility .
Q. What structure-activity relationships (SAR) are critical for modulating target affinity?
- Fluorophenyl position : Meta-substitution (3-fluorophenyl) enhances metabolic stability compared to ortho/para analogs in pharmacokinetic studies .
- Methoxy group : The 2-methoxyphenylmethyl moiety increases blood-brain barrier permeability in rodent models, as shown in analogs with logP values ~3.5 .
- Piperidine substitution : N-Methylation of the piperidine ring reduces off-target binding (e.g., hERG inhibition) while retaining target affinity .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Assay validation : Compare results across orthogonal assays (e.g., SPR vs. radioligand binding) to rule out false positives .
- Metabolite profiling : LC-MS/MS analysis of plasma samples identifies active metabolites that may explain discrepancies in potency .
- Species differences : Test human vs. rodent cytochrome P450 isoforms to assess metabolic stability gaps .
Q. What advanced analytical methods ensure compound stability and purity?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via UPLC-QTOF .
- Chiral purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers if stereocenters are present .
- X-ray crystallography : Resolve crystal structures to confirm absolute stereochemistry and intermolecular interactions in co-crystallized targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
